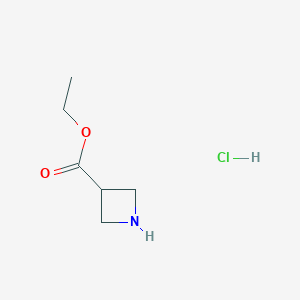
3-(3-Chloro-4-fluorophenoxy)piperidine
Übersicht
Beschreibung
3-(3-Chloro-4-fluorophenoxy)piperidine, also known as CPP or CPP-115, is a compound belonging to the group of piperidine derivatives. It has a molecular formula of C11H13ClFNO and an average mass of 229.678 Da .
Molecular Structure Analysis
The molecular structure of 3-(3-Chloro-4-fluorophenoxy)piperidine consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom . The molecular weight is 229.68 g/mol.Wissenschaftliche Forschungsanwendungen
Proteomics Research
3-(3-Chloro-4-fluorophenoxy)piperidine: is utilized in proteomics research, where it serves as a chemical probe to study protein interactions and functions. This compound can be used to modify proteins or peptides, thereby aiding in the identification of molecular targets and understanding protein behavior within biological systems .
Analytical Chemistry
In analytical chemistry, this compound finds its application as a standard or reagent. Its unique structure allows for the development of analytical methods for detecting and quantifying similar organic compounds in various samples, which is crucial for environmental monitoring and pharmaceutical analysis .
Biopharma Production
The biopharmaceutical industry uses 3-(3-Chloro-4-fluorophenoxy)piperidine in the synthesis of complex molecules. It acts as an intermediate in the production of active pharmaceutical ingredients (APIs), especially those that require a fluorinated aromatic component to enhance their pharmacological properties .
Advanced Battery Science
This compound is researched for its potential use in advanced battery technologies. Its chemical structure could contribute to the development of electrolyte solutions or as a component in the synthesis of electrode materials, aiming to improve battery performance and longevity .
Environmental Safety
3-(3-Chloro-4-fluorophenoxy)piperidine: is also significant in environmental safety research. Its degradation products and interaction with environmental factors are studied to assess its impact on ecosystems and to develop strategies for safe disposal and decontamination .
Drug Discovery
In the field of drug discovery, this compound is a valuable tool for medicinal chemists. It is used to create libraries of derivatives for high-throughput screening against various biological targets, which is a critical step in the early stages of drug development .
Material Science
Material scientists investigate the use of 3-(3-Chloro-4-fluorophenoxy)piperidine in the creation of new materials. Its incorporation into polymers or coatings could result in materials with enhanced properties, such as increased resistance to chemicals or improved thermal stability .
Photodynamic Therapy
Lastly, derivatives of 3-(3-Chloro-4-fluorophenoxy)piperidine are explored for their applications in photodynamic therapy (PDT). They can be used to synthesize photosensitizers that, upon activation by light, produce reactive oxygen species to kill cancer cells .
Wirkmechanismus
Target of Action
Related compounds such as 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives have been studied for their analgesic properties . These compounds may interact with opioid receptors, which play a crucial role in pain perception .
Mode of Action
Tfmp derivatives, which are structurally similar, have been shown to display potent analgesic efficacy . They may interact with opioid receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
Compounds that interact with opioid receptors, like the related tfmp derivatives, can affect pain signaling pathways . These pathways involve the transmission of signals from peripheral tissues to the brain, where the sensation of pain is perceived .
Result of Action
Related tfmp derivatives have been shown to have potent analgesic effects, suggesting that they may reduce pain signals at the molecular and cellular level .
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBCZJXGMWMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663028 | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946759-15-5 | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)


![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)